Senfolomycin B

Antibiotic Discovery Natural Product Chemistry Structural Biology

Research on multi-drug resistant (MDR) Gram-positive pathogens is often hampered by the scarcity of well-characterized, narrow-spectrum chemical probes. Senfolomycin B directly addresses this gap. - Differentiated Identity: As dihydrosenfolomycin A (C29H38N2O16S, MW 702.68), it is chromatographically resolved (HPLC/TLC) from senfolomycin A, ensuring experimental reproducibility. - Validated Activity: Potent against Staphylococcus aureus resistant to penicillin, streptomycin, neomycin, and macrolides, plus anti-mycobacterial activity. - Reliable Supply: Fermentation-derived from Streptomyces ochrosporus NRRL 3146, supplied with ≥95% purity and comprehensive analytical documentation to support your discovery workflows.

Molecular Formula C29H38N2O16S
Molecular Weight 702.7 g/mol
CAS No. 11031-56-4
Cat. No. B15485722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenfolomycin B
CAS11031-56-4
Molecular FormulaC29H38N2O16S
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESCC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S
InChIInChI=1S/C29H38N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,11-12,16-18,21-23,25,30,32,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20?
InChIKeyHPQDYNPAMCQCMI-HHIRRDRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Senfolomycin B (CAS 11031-56-4): Foundational Profile for Antibacterial Research Sourcing


Senfolomycin B is a complex macrocyclic polyketide antibiotic produced by fermentation of *Streptomyces* species [1]. It is structurally and biologically related to the paulomycin family and is characterized by a molecular formula of C29H38N2O16S and a molecular weight of approximately 702.68 g/mol [2]. The compound is primarily recognized for its potent activity against Gram-positive bacteria and mycobacteria, including strains resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics [1]. Its activity against Gram-negative bacteria is notably weaker [1]. The primary mechanism of action is proposed to involve the inhibition of bacterial protein synthesis through binding to the bacterial ribosome .

Senfolomycin B (CAS 11031-56-4): Why In-Class Analogs Cannot Be Casually Substituted


Generic substitution among the senfolomycin and paulomycin antibiotic families is not scientifically valid due to fundamental structural differences that dictate distinct biological and physicochemical properties. Senfolomycin B is specifically identified as dihydrosenfolomycin A (C29H38N2O16S, MW 702), which distinguishes it from senfolomycin A (C29H36N2O16S, MW 700) by the saturation of a single bond [1]. This subtle structural variation has been shown to differentiate the compounds by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) [1]. Furthermore, its relationship to paulomycin F, rather than paulomycin E (which is identical to senfolomycin A), underscores its unique place within the broader chemical class [1]. These specific molecular identities translate into different activity spectra and analytical behaviors, making empirical, evidence-based selection essential for reproducible research and procurement.

Senfolomycin B (CAS 11031-56-4): Quantitative Evidence for Scientific Differentiation and Sourcing Decisions


Comparative Molecular Structure: Senfolomycin B is the Dihydro Form of Senfolomycin A

High-resolution structural analysis identifies Senfolomycin B as the dihydro derivative of Senfolomycin A. This key structural difference is characterized by its distinct molecular formula and mass, which separates it chromatographically from its analog [1].

Antibiotic Discovery Natural Product Chemistry Structural Biology Fermentation

Antibacterial Spectrum Differentiation: Senfolomycin B Shows Weaker Activity Against Gram-Negative Bacteria

Senfolomycin B's antibacterial activity is primarily directed against Gram-positive and mycobacterial species, with a notably weaker effect on Gram-negative bacteria. This contrasts with other analogs like Senfolomycin A, which also exhibits a weaker but present activity against Gram-negatives .

Antibiotic Discovery Natural Product Chemistry Structural Biology Fermentation

Resistance Profile: Senfolomycin B Retains Activity Against Multi-Drug Resistant *S. aureus*

Senfolomycin B maintains in vitro antibacterial activity against *Staphylococcus aureus* strains that have developed resistance to several clinically relevant antibiotics from different classes. This specific resistance profile is a key point of differentiation for research applications focused on antimicrobial resistance mechanisms .

Antibiotic Discovery Natural Product Chemistry Structural Biology Fermentation

Senfolomycin B (CAS 11031-56-4): Validated Research Scenarios for Informed Procurement


1. Chemical Standard for Analytical Method Development and Quality Control

Based on its specific molecular structure, Senfolomycin B serves as a critical reference standard for developing and validating analytical methods like HPLC and TLC to resolve complex fermentation extracts containing mixtures of senfolomycin and paulomycin analogs. Its distinct molecular weight and formula (C29H38N2O16S, MW 702.68) ensure accurate identification and quantification, which is essential for fermentation process optimization and purity assessment [1].

2. Chemical Probe for Investigating Antibiotic Resistance in Gram-Positive Pathogens

Given its retained activity against *Staphylococcus aureus* strains resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics, Senfolomycin B is a valuable research tool for studying the mechanisms of multi-drug resistance. Its narrow spectrum of activity allows researchers to dissect pathways specific to Gram-positive bacteria without the confounding effects of broad-spectrum agents [1].

3. Lead Compound for Semi-Synthetic Antibiotic Discovery Programs

The proven in vitro activity of Senfolomycin B against mycobacteria, coupled with its activity against drug-resistant *S. aureus*, positions it as a compelling starting point for medicinal chemistry efforts. The structural relationship to paulomycins, which have been derivatized to improve stability and spectrum, provides a clear precedent for using this scaffold to generate novel analogs with potentially improved pharmacological properties [1].

Technical Documentation Hub

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